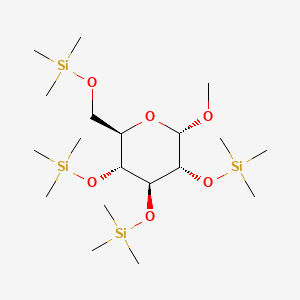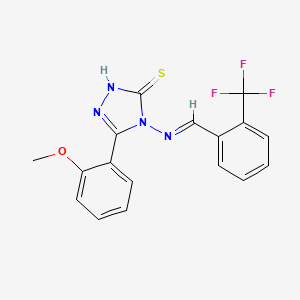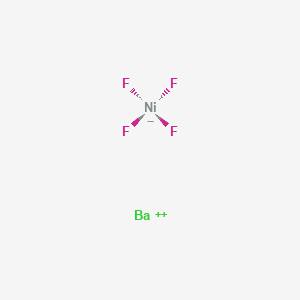
Ac-LEED-AFC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is utilized in various biochemical assays due to its ability to release a fluorescent signal upon cleavage by specific enzymes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-Leu-Glu-Glu-Asp-7-amido-4-trifluoromethylcoumarin involves the coupling of amino acid derivatives with 7-amido-4-trifluoromethylcoumarin. The process typically includes:
Protection of Amino Groups: Protecting groups are added to the amino acids to prevent unwanted reactions.
Coupling Reaction: The protected amino acids are coupled with 7-amido-4-trifluoromethylcoumarin using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of N-Acetyl-Leu-Glu-Glu-Asp-7-amido-4-trifluoromethylcoumarin follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of protected amino acids and 7-amido-4-trifluoromethylcoumarin are synthesized.
Automated Coupling: Automated peptide synthesizers are used to couple the amino acids with the fluorogenic compound.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
化学反应分析
Types of Reactions
N-Acetyl-Leu-Glu-Glu-Asp-7-amido-4-trifluoromethylcoumarin primarily undergoes enzymatic cleavage reactions. The compound is cleaved by caspases, releasing the fluorescent 7-amido-4-trifluoromethylcoumarin moiety .
Common Reagents and Conditions
Reagents: Caspases (e.g., caspase-13)
Conditions: The enzymatic reactions are typically carried out in buffer solutions at physiological pH and temperature.
Major Products
The major product formed from the cleavage of N-Acetyl-Leu-Glu-Glu-Asp-7-amido-4-trifluoromethylcoumarin is the fluorescent 7-amido-4-trifluoromethylcoumarin, which can be detected using fluorometric assays .
科学研究应用
N-Acetyl-Leu-Glu-Glu-Asp-7-amido-4-trifluoromethylcoumarin is widely used in scientific research for:
Biochemical Assays: Used as a substrate to measure caspase activity in apoptosis studies.
Drug Discovery: Employed in high-throughput screening assays to identify potential caspase inhibitors.
Cell Biology: Utilized in cell-based assays to study the mechanisms of cell death and survival.
Medical Research: Applied in research on diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.
作用机制
N-Acetyl-Leu-Glu-Glu-Asp-7-amido-4-trifluoromethylcoumarin exerts its effects through the following mechanism:
相似化合物的比较
Similar Compounds
N-Acetyl-Leu-Glu-His-Asp-7-amido-4-trifluoromethylcoumarin (Ac-LEHD-AFC): A similar fluorogenic substrate used for detecting caspase-9 activity.
Z-Leu-Glu(OMe)-Glu(OMe)-Asp(OMe)-fluoromethyl ketone: Another caspase substrate with a different fluorogenic moiety.
Uniqueness
N-Acetyl-Leu-Glu-Glu-Asp-7-amido-4-trifluoromethylcoumarin is unique due to its specificity for caspase-13 and its high sensitivity in fluorometric assays. Its ability to release a highly fluorescent moiety upon cleavage makes it a valuable tool in various biochemical and medical research applications .
属性
分子式 |
C32H38F3N5O13 |
|---|---|
分子量 |
757.7 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H38F3N5O13/c1-14(2)10-21(36-15(3)41)31(52)39-19(6-8-24(42)43)28(49)38-20(7-9-25(44)45)29(50)40-22(13-26(46)47)30(51)37-16-4-5-17-18(32(33,34)35)12-27(48)53-23(17)11-16/h4-5,11-12,14,19-22H,6-10,13H2,1-3H3,(H,36,41)(H,37,51)(H,38,49)(H,39,52)(H,40,50)(H,42,43)(H,44,45)(H,46,47)/t19-,20-,21-,22-/m0/s1 |
InChI 键 |
ZPNCQMJLTSFJQH-CMOCDZPBSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |
规范 SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B12053096.png)



![1,3-Bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate](/img/structure/B12053133.png)
![trilithium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12053136.png)
![2-Butyl-1-[(4-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12053141.png)
![[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12053146.png)




